N-(Butan-2-yl)-4-(propan-2-yloxy)aniline

Lipophilicity LogP Lead optimization

N-(Butan-2-yl)-4-(propan-2-yloxy)aniline (CAS 1152501-65-9) belongs to the N‑alkyl‑4‑alkoxyaniline class, characterized by a secondary sec‑butyl group on the amine nitrogen and a para‑isopropoxy substituent on the phenyl ring. Its molecular formula is C₁₃H₂₁NO (MW 207.31 g/mol).

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B12127733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Butan-2-yl)-4-(propan-2-yloxy)aniline
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCCC(C)NC1=CC=C(C=C1)OC(C)C
InChIInChI=1S/C13H21NO/c1-5-11(4)14-12-6-8-13(9-7-12)15-10(2)3/h6-11,14H,5H2,1-4H3
InChIKeyZKZZNRLXUQSRSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Butan-2-yl)-4-(propan-2-yloxy)aniline – An N‑sec‑Butyl‑4‑alkoxyaniline Building Block with Quantifiable Physicochemical Differentiation


N-(Butan-2-yl)-4-(propan-2-yloxy)aniline (CAS 1152501-65-9) belongs to the N‑alkyl‑4‑alkoxyaniline class, characterized by a secondary sec‑butyl group on the amine nitrogen and a para‑isopropoxy substituent on the phenyl ring . Its molecular formula is C₁₃H₂₁NO (MW 207.31 g/mol) . Within this compound family, small variations in N‑alkyl branching and alkoxy chain length produce measurable differences in lipophilicity, hydrogen‑bonding capacity, and molecular flexibility—parameters that directly influence solubility, membrane permeability, and metabolic stability in both synthesis and biological applications.

Why In‑Class N‑Alkyl‑4‑alkoxyaniline Analogs Cannot Substitute N‑(Butan‑2‑yl)‑4‑(propan‑2‑yloxy)aniline Without Quantitative Re‑Evaluation


Although multiple N‑alkyl‑4‑alkoxyanilines share the same molecular formula (C₁₃H₂₁NO) and identical topological polar surface area (TPSA = 21.26 Ų), computed lipophilicity (LogP) varies by up to 0.8 log units when the N‑alkyl group is altered from sec‑butyl to isobutyl or when the alkoxy substituent is changed from isopropoxy to methoxy . Such differences are large enough to shift predicted logD₇.₄ and passive membrane permeability by several‑fold, meaning that a generic substitution without re‑optimization of formulation or reaction conditions risks altered bioavailability, extraction behaviour, or catalytic efficiency in downstream transformations.

Quantitative Differentiation Evidence for N‑(Butan‑2‑yl)‑4‑(propan‑2‑yloxy)aniline Against the Closest Commercially Available Analogs


LogP Advantage vs. N‑(Sec‑butyl)‑4‑methoxyaniline – Lipophilicity Increase of 0.78 Log Units

The target compound exhibits a computed LogP (octanol‑water partition coefficient) of 3.68, compared with 2.91 for the closest 4‑methoxy analog N‑(sec‑butyl)‑4‑methoxyaniline . This 0.78 log unit increase arises from the replacement of the para‑methoxy group with an isopropoxy group and corresponds to a ~6‑fold higher predicted partition coefficient, which can enhance passive membrane permeability in cell‑based assays and improve extraction into organic solvents during synthesis.

Lipophilicity LogP Lead optimization ADME prediction

Lipophilicity Differentiation vs. N‑Isobutyl‑4‑isopropoxyaniline – LogP Difference of 0.14 Units

When compared with its constitutional isomer N‑isobutyl‑4‑isopropoxyaniline, the target compound shows a computed LogP of 3.68 versus 3.54 for the isobutyl analog . Although the difference is smaller (ΔLogP = 0.14), it reflects the steric and electronic impact of moving the branching point from the α‑carbon (sec‑butyl) to the β‑carbon (isobutyl) of the N‑alkyl chain.

Lipophilicity Bioisostere comparison Structure–property relationship

Increased Conformational Flexibility – Five Rotatable Bonds vs. Four in the 4‑Methoxy Analog

The target compound possesses five rotatable bonds, one more than N‑(sec‑butyl)‑4‑methoxyaniline (four rotatable bonds) . The additional torsional degree of freedom originates from the isopropoxy group, which introduces an extra C–O–C–C dihedral angle. This increases the conformational ensemble that the molecule can sample, potentially enhancing binding to flexible protein pockets while slightly penalising entropic binding free energy.

Rotatable bonds Conformational flexibility Molecular rigidity Drug likeness

Procurement‑Relevant Application Scenarios for N‑(Butan‑2‑yl)‑4‑(propan‑2‑yloxy)aniline Based on Quantified Differentiation


Lead Optimisation Campaigns Requiring Higher Lipophilicity Without MW Increase

When a medicinal chemistry programme demands a logP boost of ~0.8 units relative to a 4‑methoxy lead compound while keeping the molecular weight constant, N‑(butan‑2‑yl)‑4‑(propan‑2‑yloxy)aniline provides a direct swap‑in option with predictable property changes . The compound’s LogP of 3.68 places it in a favourable range for CNS‑penetrant candidates, where methoxy analogs (LogP ~2.9) often fall short.

Scaffold‑Hopping and Privileged‑Fragment Synthesis

The para‑isopropoxy group introduces an additional rotatable bond and a branched alkyl ether motif not present in methoxy or ethoxy analogs, offering a distinct shape and electrostatic profile for fragment‑based drug discovery . The compound can serve as a late‑stage diversification intermediate where conformational flexibility is a design requirement.

Comparative Physicochemical Benchmarking of N‑Alkyl‑4‑alkoxyaniline Series

Because the target compound shares identical TPSA and molecular formula with its isobutyl isomer but differs measurably in LogP (3.68 vs. 3.54), it is a valuable tool molecule for structure–property relationship studies that aim to isolate the effect of N‑alkyl branching on passive permeability and metabolic stability .

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